Unveiling the Molecular Architecture of Pipethiadene Tartrate: A Technical Guide to Chemical Structure Elucidation
Unveiling the Molecular Architecture of Pipethiadene Tartrate: A Technical Guide to Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the chemical structure elucidation of pipethiadene tartrate. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in the principles of spectroscopic analysis and crystallographic confirmation, to definitively establish the molecular identity of this pharmaceutical compound. Every step is rationalized, providing a self-validating system for researchers and drug development professionals.
Foundational Analysis: Confirming the Building Blocks
Before delving into the intricate details of the pipethiadene moiety, the initial step involves confirming the presence and stoichiometry of the two components: pipethiadene and tartaric acid. Pipethiadene tartrate is a salt, and understanding its constituent parts is paramount.
Key Molecular Information:
| Attribute | Value | Source |
| Molecular Formula | C18H19NS2.C4H6O6 | [1] |
| Molecular Weight | 463.57 g/mol | [1] |
| Pipethiadene Moiety Formula | C18H19NS2 | [1] |
| Pipethiadene Moiety Weight | 313.48 g/mol | [1] |
| Tartaric Acid Moiety Formula | C4H6O6 | [1] |
| Tartaric Acid Moiety Weight | 150.09 g/mol | [1] |
This foundational data, often obtained from high-resolution mass spectrometry (HRMS), provides the empirical formula and confirms the 1:1 stoichiometric ratio of pipethiadene to tartaric acid.
Elucidating the Pipethiadene Core: A Multi-Spectroscopic Approach
The primary challenge lies in characterizing the complex heterocyclic structure of the pipethiadene molecule. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Analysis:
The proton NMR spectrum of pipethiadene is predicted to exhibit distinct signals corresponding to the aromatic protons of the thieno[2,3-c][2]benzothiepin system and the aliphatic protons of the N-methylpiperidine ring.
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Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzene and thiophene rings will appear in this region. The specific chemical shifts and coupling patterns will be crucial for determining the substitution pattern on the aromatic rings.
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Alkenyl Proton (δ 5.5-6.5 ppm): The proton attached to the exocyclic double bond is expected to resonate in this region.
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Piperidine Ring Protons (δ 2.0-3.5 ppm): The methylene protons of the piperidine ring will appear as complex multiplets. The protons alpha to the nitrogen atom will be deshielded and appear at a higher chemical shift.
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N-Methyl Protons (δ 2.0-2.5 ppm): A singlet corresponding to the three protons of the N-methyl group is anticipated in this region.
Predicted ¹³C NMR Spectral Analysis:
The carbon NMR spectrum will provide a count of all unique carbon atoms and information about their hybridization and chemical environment.
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Aromatic and Alkenyl Carbons (δ 110-150 ppm): The carbon atoms of the benzene, thiophene, and the exocyclic double bond will resonate in this downfield region.
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Piperidine Ring Carbons (δ 20-60 ppm): The sp³ hybridized carbon atoms of the piperidine ring will appear in the upfield region. The carbons directly attached to the nitrogen will be at the lower field end of this range.
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N-Methyl Carbon (δ ~45 ppm): The carbon of the N-methyl group is expected to have a chemical shift in this vicinity.
2D NMR Experiments for Definitive Assignments:
To unambiguously assign all proton and carbon signals and establish connectivity, a suite of 2D NMR experiments is indispensable.
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COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the molecule, allowing for the tracing of adjacent protons in the piperidine and aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different structural fragments, for instance, linking the piperidine ring to the thieno[2,3-c][2]benzothiepin core through the exocyclic double bond.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of pipethiadene tartrate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent peak.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimization of acquisition and processing parameters is crucial for obtaining high-quality data.
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Data Analysis: Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the complete molecular structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the precise molecular weight of the pipethiadene moiety and offers valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the pipethiadene free base (C18H19NS2) at m/z 313.48.
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Key Fragmentation Pathways: The fragmentation of the pipethiadene molecule is expected to involve cleavages at the piperidine ring and the bonds connecting it to the tricyclic system. Common fragmentation patterns for N-methylpiperidine derivatives involve the loss of the methyl group or cleavage of the ring. The thieno[2,3-c][2]benzothiepin core is expected to be more stable and may appear as a significant fragment ion.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of pipethiadene tartrate into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the intact pipethiadene cation.
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Tandem Mass Spectrometry (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
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Data Analysis: Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways that are consistent with the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Piperidine and N-methyl) |
| 1600-1450 | C=C stretch | Aromatic and Alkenyl |
| 1200-1000 | C-N stretch | Tertiary Amine |
| 800-700 | C-S stretch | Thiophene and Thiepin |
The IR spectrum will also show broad absorption bands characteristic of the hydroxyl and carboxylic acid groups of the tartaric acid counter-ion.
Experimental Protocol: Infrared Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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Spectral Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the pipethiadene and tartrate moieties.
Confirming the Three-Dimensional Structure: X-ray Crystallography
While spectroscopic methods provide a detailed picture of the molecular connectivity, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the overall structure, including the stereochemistry of the tartaric acid and the conformation of the pipethiadene molecule.
Expected Crystallographic Findings:
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Confirmation of Connectivity: The X-ray crystal structure will provide a complete and precise map of all bond lengths and angles, confirming the connectivity established by NMR.
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Stereochemistry of Tartrate: The absolute configuration of the tartaric acid enantiomer will be determined.
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Conformation of Pipethiadene: The conformation of the seven-membered thiepin ring and the piperidine ring will be revealed.
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Intermolecular Interactions: The crystal packing will show the hydrogen bonding interactions between the pipethiadene and tartrate ions, as well as other non-covalent interactions that stabilize the crystal lattice.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of pipethiadene tartrate of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
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Data Collection: Mount a single crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
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Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.
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Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical and iterative workflow for the comprehensive structure elucidation of pipethiadene tartrate.
Caption: Workflow for the structure elucidation of pipethiadene tartrate.
Conclusion
The chemical structure elucidation of pipethiadene tartrate requires a systematic and multi-faceted analytical approach. By integrating data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a detailed and confident structural hypothesis can be formulated. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the molecular architecture. This comprehensive guide provides the necessary framework for researchers and scientists to confidently establish the structure of this and other complex pharmaceutical compounds, ensuring the highest standards of scientific integrity and accuracy in drug development.
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